molecular formula C14H25NO3 B1383107 tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1445950-94-6

tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B1383107
CAS No.: 1445950-94-6
M. Wt: 255.35 g/mol
InChI Key: JDBRHAZEILHSNT-UHFFFAOYSA-N
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Description

Tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and an azaspiro[44]nonane ring system

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate may be used to study enzyme interactions or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may contribute to its activity as a drug candidate.

Industry: In the industrial sector, this compound could be utilized in the production of advanced materials or as a component in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(hydroxymethyl)-2-azaspiro[44]nonane-2-carboxylate typically involves multiple steps, starting with the construction of the azaspiro[44]nonane core

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

  • 2,4-Di-tert-butyl-6-(hydroxymethyl)phenol: Another phenolic compound with potential biological activity.

Uniqueness: Tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate stands out due to its unique spirocyclic structure, which is not commonly found in other compounds. This structural feature may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 9-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-7-14(10-15)6-4-5-11(14)9-16/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBRHAZEILHSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128550
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445950-94-6
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445950-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
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tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
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tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
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tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
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tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Reactant of Route 6
tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

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